molecular formula C8H7BrN2 B6202904 4-(aminomethyl)-2-bromobenzonitrile CAS No. 1177558-39-2

4-(aminomethyl)-2-bromobenzonitrile

Cat. No.: B6202904
CAS No.: 1177558-39-2
M. Wt: 211.1
InChI Key:
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Description

4-(aminomethyl)-2-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2. It consists of a benzene ring substituted with an aminomethyl group at the 4-position, a bromine atom at the 2-position, and a nitrile group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-bromobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-(aminomethyl)benzonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-bromobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Typical conditions involve refluxing in polar solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include imines, primary amines, and other nitrogen-containing compounds.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

4-(aminomethyl)-2-bromobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-bromobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)-2-bromobenzonitrile is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring.

Properties

CAS No.

1177558-39-2

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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